molecular formula C6H13ClN2 B2972054 5,5-Dimethylpyrrolidin-2-imine hydrochloride CAS No. 179684-58-3

5,5-Dimethylpyrrolidin-2-imine hydrochloride

Cat. No. B2972054
CAS RN: 179684-58-3
M. Wt: 148.63
InChI Key: QRNSHTQSBXCCRM-UHFFFAOYSA-N
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Description

5,5-Dimethylpyrrolidin-2-imine hydrochloride is a chemical compound with the CAS Number: 179684-58-3 . It has a molecular weight of 148.64 . The IUPAC name for this compound is 5,5-dimethyl-4,5-dihydro-1H-pyrrol-2-amine hydrochloride . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2.ClH/c1-6(2)4-3-5(7)8-6;/h3,8H,4,7H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular formula is C6H13ClN2 . The boiling point and other specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Photochemical Dimerization

The study by Taylor and Kan (1963) explores the ultraviolet irradiation of 2-aminopyridine derivatives, leading to the formation of photodimers. This research highlights the potential of 5,5-Dimethylpyrrolidin-2-imine hydrochloride in photochemical reactions and dimerization processes, which are crucial in the synthesis of complex organic compounds (Taylor & Kan, 1963).

Catalysis by Titanium Complexes

Odom (2005) presents new C-N and C-C bond-forming reactions catalyzed by titanium complexes, where pyrrolyl ligands, potentially derived from this compound, play a significant role. This research underscores the compound's utility in catalysis, providing pathways to synthesize imines, hydrazones, and other nitrogen-containing heterocycles (Odom, 2005).

Synthesis of Enantiomeric Pairs

Yamamoto et al. (1993) discuss the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, demonstrating the compound's significance in asymmetric synthesis and the creation of molecules with potential biological activity (Yamamoto et al., 1993).

Metal Complex Formation

Lotz and Kaden (1978) investigate metal complexes with macrocyclic ligands, showing how this compound could be involved in the synthesis of complex ligands for metal coordination. This is crucial for the development of new materials and catalysts (Lotz & Kaden, 1978).

Molecular Pathogenesis Studies

Graham et al. (1982) examine the molecular pathogenesis of hexane neuropathy, suggesting the potential biological implications of pyrrole derivatization, a reaction where compounds like this compound could be key intermediates or reactants (Graham et al., 1982).

Hydrogallation in Gallium Hydride Complexes

Nogai and Schmidbaur (2004) focus on the hydrogallation in gallium hydride complexes, indicating the potential use of this compound in the formation of gallium-based materials, which could have applications in electronics and catalysis (Nogai & Schmidbaur, 2004).

Safety and Hazards

This compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5,5-dimethyl-3,4-dihydropyrrol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c1-6(2)4-3-5(7)8-6;/h3-4H2,1-2H3,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNSHTQSBXCCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=N1)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179684-58-3
Record name 5,5-dimethylpyrrolidin-2-imine hydrochloride
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